Dichloromethane-d2 (CAS 1665-00-5) is a premium deuterated solvent widely utilized in nuclear magnetic resonance (NMR) spectroscopy and isotopic labeling studies . As a non-coordinating, moderately polar halogenated solvent, it provides an essential baseline for the structural elucidation of complex organic and organometallic compounds. Procurement of Dichloromethane-d2 is typically driven by its exceptionally low freezing point, its distinct dielectric constant, and its chemical stability, which make it indispensable for specialized analytical workflows where standard deuterated solvents fall short .
While Chloroform-d (CDCl3) is the default, low-cost deuterated solvent for routine NMR analysis, treating it as a universal substitute for Dichloromethane-d2 leads to critical analytical failures [1]. CDCl3 freezes at -64 °C, rendering it useless for deep sub-zero variable-temperature (VT) NMR studies required to observe fluxional molecules or reactive intermediates. Furthermore, CDCl3 is known to slowly decompose, producing trace deuterium chloride (DCl) and phosgene, which rapidly degrade acid-sensitive analytes such as acetals and delicate organometallic complexes . Dichloromethane-d2 avoids these degradation pathways and offers a higher dielectric constant, ensuring superior solubility for ionic or highly polar species without the coordinating interference of polar solvents like DMSO-d6.
Dichloromethane-d2 provides a significantly extended working temperature range for sub-zero NMR experiments compared to standard chloroform-d. While CDCl3 freezes at -64 °C, Dichloromethane-d2 remains liquid down to -97 °C . This thermal behavior allows researchers to conduct variable-temperature (VT) NMR studies at much lower temperatures to trap reactive intermediates, observe conformational exchange kinetics, or study highly fluxional molecules [1].
| Evidence Dimension | Freezing Point / Minimum NMR Operating Temperature |
| Target Compound Data | -97 °C |
| Comparator Or Baseline | Chloroform-d (CDCl3) at -64 °C |
| Quantified Difference | 33 °C lower operating threshold |
| Conditions | Standard variable-temperature NMR cooling protocols |
Procuring Dichloromethane-d2 is mandatory for laboratories studying fluxional molecules or low-temperature reaction kinetics that require sub--65 °C conditions.
The dielectric constant of an NMR solvent dictates its ability to dissolve polar or ionic compounds without resorting to strongly coordinating solvents. Dichloromethane-d2 exhibits a static dielectric constant of 8.9, which is nearly double that of chloroform-d (4.8) [1]. This quantitative difference enables Dichloromethane-d2 to effectively solubilize ionic liquids, cationic transition-metal catalysts, and polar polymers that would otherwise aggregate or precipitate in CDCl3[2].
| Evidence Dimension | Static Dielectric Constant |
| Target Compound Data | 8.9 |
| Comparator Or Baseline | Chloroform-d (CDCl3) at 4.8 |
| Quantified Difference | 85% higher dielectric constant |
| Conditions | Standard ambient temperature NMR solvent properties |
Buyers handling poorly soluble polar organometallics must select Dichloromethane-d2 to achieve sufficient NMR signal-to-noise ratios without using coordinating solvents that alter the analyte's structure.
Chloroform-d is known to undergo slow degradation to produce trace amounts of deuterium chloride (DCl) and phosgene, creating an acidic environment that destroys sensitive analytes such as acetals, silyl ethers, and certain organometallic complexes. Dichloromethane-d2 is intrinsically more stable against such degradation pathways, providing a neutral, non-reactive matrix . Procurement of high-isotopic-purity Dichloromethane-d2 ensures that delicate structural features remain intact over the duration of long 2D NMR acquisitions.
| Evidence Dimension | Propensity for Acidic Byproduct Generation |
| Target Compound Data | Highly stable, non-acidic baseline |
| Comparator Or Baseline | Chloroform-d (CDCl3) generates trace DCl |
| Quantified Difference | Elimination of acid-catalyzed degradation artifacts |
| Conditions | Extended NMR data acquisition of acid-sensitive molecules |
Selecting Dichloromethane-d2 prevents costly sample loss and spectral artifacts when analyzing delicate, acid-labile synthetic intermediates.
Because it remains liquid down to -97 °C, Dichloromethane-d2 is the premier choice for VT-NMR studies aimed at observing conformational changes, dynamic stereochemistry, and fluxional behavior in organometallic complexes that freeze out only at ultra-low temperatures, where Chloroform-d would solidify [1].
For complex natural products or synthetic intermediates containing acid-sensitive protecting groups (like acetals or silyl ethers), Dichloromethane-d2 provides a safe, non-degrading environment. This prevents the sample degradation commonly seen in Chloroform-d during lengthy 2D NMR experiments .
Leveraging its higher dielectric constant (8.9), Dichloromethane-d2 is ideally suited for dissolving cationic transition-metal catalysts and ionic liquids. It provides the necessary solvating power without acting as a competing ligand, a common issue when using highly polar coordinating solvents like Acetonitrile-d3 or DMSO-d6[2].
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